2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid
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Overview
Description
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the formation of the benzimidazole core.
Chlorination: The next step involves the chlorination of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1-Carboxymethylmetronidazole
- 2-Methyl-5-nitroimidazole-1-acetic acid
Uniqueness
2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(2-chloro-3H-benzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7ClN2O2/c10-9-11-6-2-1-5(4-8(13)14)3-7(6)12-9/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
MEZXFGUKNRLWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=N2)Cl |
Origin of Product |
United States |
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